Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester
Description
Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester (molecular formula: C₁₇H₁₅BrO₅; approximate molecular mass: 397.2 g/mol) is a substituted aromatic ester characterized by three key functional groups:
- 3-Bromo substituent: Enhances electrophilicity and influences electronic properties via electron-withdrawing effects.
- 5-Formyl group: Introduces reactivity toward nucleophilic additions or condensations.
- 4-(Phenylmethoxy) group: A bulky ether substituent that impacts steric interactions and solubility.
- Methyl ester: Stabilizes the carboxylic acid derivative and modulates lipophilicity.
This compound is structurally tailored for applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals. Its synthesis likely involves bromination, formylation, and etherification steps, analogous to methods described in related compounds .
Properties
IUPAC Name |
methyl 2-(3-bromo-5-formyl-4-phenylmethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4/c1-21-16(20)9-13-7-14(10-19)17(15(18)8-13)22-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHGIYOYXSQHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729210 | |
| Record name | Methyl [4-(benzyloxy)-3-bromo-5-formylphenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583031-89-4 | |
| Record name | Methyl [4-(benzyloxy)-3-bromo-5-formylphenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects :
- The 3-bromo group in the target compound increases electrophilicity compared to chloro (C₁₆H₁₅ClO₄, ) or methoxy (C₁₆H₁₆O₃, ) analogues. This enhances reactivity in Suzuki-Miyaura or Ullmann coupling reactions.
- The 5-formyl group distinguishes it from nitro (C₉H₁₀N₂O₅, ) or hydroxy derivatives, enabling condensation reactions (e.g., hydrazone formation).
Methyl esterification improves lipid solubility relative to free acids (e.g., benzoic acid derivatives in ).
Synthetic Methodologies: Similar to , the target compound’s 4-OCH₂Ph group could be installed via Cs₂CO₃-mediated alkylation of a phenolic precursor . Bromination at position 3 may follow electrophilic aromatic substitution (e.g., using Br₂/FeBr₃), while formylation could employ Vilsmeier-Haack conditions .
Reactivity and Functional Group Compatibility
- Bromo vs. Chloro : Bromine’s higher leaving-group ability makes the target compound more reactive in nucleophilic aromatic substitutions than its chloro analogue .
- Formyl vs.
- Methyl Ester Stability : Compared to ethyl esters (e.g., ), methyl esters are less prone to transesterification but may require harsher conditions for hydrolysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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